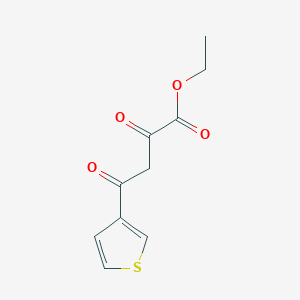![molecular formula C13H22N2O5 B15362560 Methyl (2R)-2-(tert-butoxycarbonylamino)-3-[(3S)-2-oxopyrrolidin-3-YL]propanoate](/img/structure/B15362560.png)
Methyl (2R)-2-(tert-butoxycarbonylamino)-3-[(3S)-2-oxopyrrolidin-3-YL]propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2R)-2-(tert-butoxycarbonylamino)-3-[(3S)-2-oxopyrrolidin-3-YL]propanoate is a complex organic compound with multifaceted applications in scientific research and industrial processes. As an intermediate in various synthetic pathways, it provides a crucial link in the formation of more complex molecules. Its structure combines functional groups that facilitate diverse chemical reactions, making it a versatile compound in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
To synthesize Methyl (2R)-2-(tert-butoxycarbonylamino)-3-[(3S)-2-oxopyrrolidin-3-YL]propanoate, several steps are involved. Typically, the synthesis starts with the protection of the amine group using a tert-butoxycarbonyl (Boc) group. The process often involves:
Starting Material: : Using L-ornithine or its derivatives as the precursor.
Protection: : Reacting with tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate to protect the amine group.
Coupling: : The Boc-protected amine is then coupled with a keto acid derivative through peptide coupling reagents like HBTU or EDCI.
Methylation: : The final step involves esterification using methanol and an acid catalyst.
Industrial Production Methods
On an industrial scale, this compound's production follows similar synthetic routes but leverages continuous flow chemistry and automation for efficiency. Techniques such as high-pressure reactors and catalytic columns optimize yield and purity.
化学反应分析
Types of Reactions
Methyl (2R)-2-(tert-butoxycarbonylamino)-3-[(3S)-2-oxopyrrolidin-3-YL]propanoate undergoes various reactions:
Oxidation: : The pyrrolidinone ring can undergo oxidation to form different oxidation states.
Reduction: : The carbonyl group in the pyrrolidinone ring can be reduced to form alcohol derivatives.
Substitution: : The Boc-protected amine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Uses reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: : Involves reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Requires nucleophiles like amines or thiols under mild conditions.
Major Products
These reactions lead to a variety of derivatives, such as hydroxylated products, deprotected amines, and substituted pyrrolidones.
科学研究应用
Chemistry
In organic synthesis, this compound is vital for constructing complex molecules, particularly in peptide synthesis, due to its amine-protecting group and reactive ester.
Biology
In biochemical research, it serves as a precursor in the synthesis of enzyme inhibitors, which are crucial in studying metabolic pathways and enzyme kinetics.
Medicine
Pharmaceutical research employs this compound in the development of new drugs, especially in designing molecules that target specific biological pathways.
Industry
In the chemical industry, it is used to manufacture specialty chemicals and advanced materials, leveraging its versatile reactivity.
作用机制
This compound's effects are primarily through its ability to interact with biological macromolecules. The Boc group facilitates the formation of stable intermediates, while the pyrrolidinone moiety often targets enzyme active sites, inhibiting their activity. These interactions are crucial in modulating biochemical pathways, making it a potent tool in drug design.
相似化合物的比较
Similar Compounds
Methyl (2R)-2-(tert-butoxycarbonylamino)-3-hydroxypropanoate: : Similar structure but with a hydroxyl group instead of the pyrrolidinone ring.
Ethyl (2S)-2-(tert-butoxycarbonylamino)-3-[(3S)-2-oxopyrrolidin-3-YL]propanoate: : An ethyl ester analogue with similar reactivity.
Methyl (2R)-2-(acetylamino)-3-[(3S)-2-oxopyrrolidin-3-YL]propanoate: : Acetyl group instead of Boc, influencing its reactivity and stability.
Uniqueness
The presence of the Boc protecting group in Methyl (2R)-2-(tert-butoxycarbonylamino)-3-[(3S)-2-oxopyrrolidin-3-YL]propanoate makes it particularly valuable in synthesis due to the ease of deprotection under mild conditions, which is not always the case with similar compounds. Additionally, its structure allows for a wider range of chemical modifications, enhancing its utility in various research and industrial applications.
属性
分子式 |
C13H22N2O5 |
|---|---|
分子量 |
286.32 g/mol |
IUPAC 名称 |
methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate |
InChI |
InChI=1S/C13H22N2O5/c1-13(2,3)20-12(18)15-9(11(17)19-4)7-8-5-6-14-10(8)16/h8-9H,5-7H2,1-4H3,(H,14,16)(H,15,18)/t8-,9+/m0/s1 |
InChI 键 |
HTQMBOWAEPNWLI-DTWKUNHWSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@H](C[C@@H]1CCNC1=O)C(=O)OC |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC1CCNC1=O)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


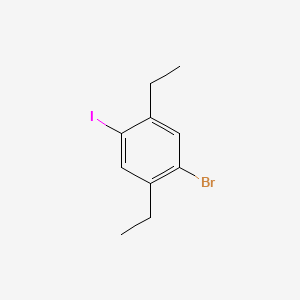
![Tert-butyl 2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate](/img/structure/B15362486.png)
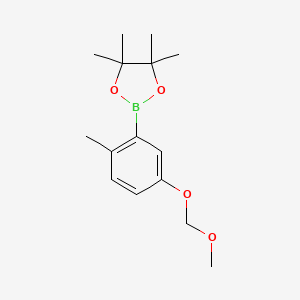
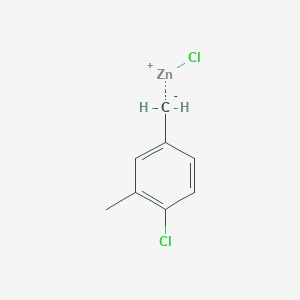
![Methyl 2-bromo-4-methoxybenzo[d]thiazole-6-carboxylate](/img/structure/B15362501.png)
![5-Bromopyrazolo[1,5-a]pyridine-7-carbaldehyde](/img/structure/B15362508.png)

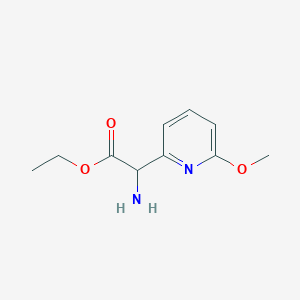
![(2S)-1,1,1-trifluoro-2-[methyl(sulfamoyl)amino]propane](/img/structure/B15362529.png)
![4-[2-(3-Fluorophenyl)-vinyl]pyridine](/img/structure/B15362534.png)
![2-[Tert-butyl(dimethyl)silyl]oxy-2-(5-fluoro-2-pyridyl)ethanol](/img/structure/B15362535.png)
![(1S,2S,6R,8S)-4-[(1S)-1-chloro-3-[(4-methoxyphenyl)methoxy]propyl]-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B15362542.png)
![3-Azabicyclo[4.1.0]heptan-6-ol;2,2,2-trifluoroacetic acid](/img/structure/B15362548.png)
